Oral Anticonvulsant Potency in Rats
3-F-PCA exhibits a unique, species-specific potency profile. In the rat maximal electroshock (MES) seizure model, its oral ED50 is 0.8 mg/kg, representing a 33.4-fold increase in potency compared to its oral activity in the mouse model (ED50 = 26.7 mg/kg). This stark inter-species difference is a defining characteristic of 3-F-PCA and is not a general property of the class; it is a direct consequence of the compound's specific ADME and pharmacodynamic properties conferred by the 3-fluoro substitution [1]. In contrast, the unsubstituted parent compound, PCA, exhibits a more modest 1.8-fold difference in oral potency between mice (ED50 = 14.5 mg/kg) and a previously reported rat value, highlighting the unique in vivo behavior of the 3-F-PCA derivative.
| Evidence Dimension | Oral Anticonvulsant Potency (ED50) |
|---|---|
| Target Compound Data | 0.8 mg/kg |
| Comparator Or Baseline | 26.7 mg/kg (mouse MES for same compound); 14.5 mg/kg (mouse MES for PCA); 53.4 mg/kg (mouse MES for PPA) |
| Quantified Difference | 33.4-fold more potent in rats than mice; 18.1-fold more potent in rats than PCA in mice; 66.8-fold more potent in rats than PPA in mice. |
| Conditions | Rat maximal electroshock (MES) seizure test; oral administration [1] |
Why This Matters
This exceptional oral potency in a higher-order species (rat) is a critical differentiator, suggesting superior oral bioavailability or target engagement compared to other arylcyclohexylamines, making it a preferred candidate for in vivo CNS studies where robust oral activity is required.
- [1] Blake, P. A., Yamaguchi, S., Thurkauf, A., & Rogawski, M. A. (1992). Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Epilepsia, 33(1), 188-194. View Source
